(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate
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Overview
Description
(2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate is a tricarboxylic acid trianion resulting from the deprotonation of all three carboxy groups ofthis compound, The major species at pH 7.3. It is a conjugate base of a (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Applications : A series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates were synthesized. These compounds, including their silver salts, demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Gein et al., 2020).
Antibacterial Study
- Copper (II) Complexes with Carboxyamide Ligands : Copper (II) complexes were created using derivatives of (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylate. These complexes exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential in antibacterial applications (Ramesh et al., 2016).
Synthesis of Biologically Active Compounds
- Building Blocks for Bioactive Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a related compound, are useful as building blocks in synthesizing biologically active compounds. An efficient protocol for synthesizing these blocks was developed, combining microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).
Hemostatic Activity
- Compounds with Hemostatic Activity : New derivatives were synthesized, showing high hemostatic activity and low acute toxicity. These findings are significant for developing new pharmaceuticals for blood coagulation disorders (Pulina et al., 2017).
DNA Interaction and Biological Screenings
- DNA Interaction and Biological Applications : Studies on carboxylic acid ligands and their triorganotin complexes showed significant interaction with ds.DNA, indicating their potential in biological applications, including antitumor activity (Arshad et al., 2013).
Properties
Molecular Formula |
C7H3O7-3 |
---|---|
Molecular Weight |
199.09 g/mol |
IUPAC Name |
(Z)-4-oxobut-2-ene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-1- |
InChI Key |
POTZSFVTPSBXLW-IWQZZHSRSA-K |
Isomeric SMILES |
C(/C(=C/C(=O)C(=O)[O-])/C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(=CC(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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